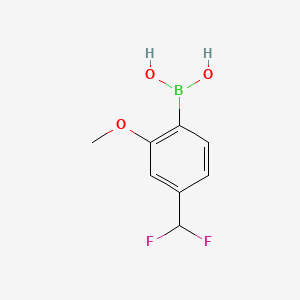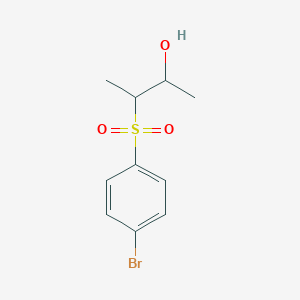
3-(4-Bromobenzenesulfonyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzenesulfonyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO3S It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-bromobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobenzenesulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of butan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromobenzenesulfonyl)butan-2-one or 3-(4-Bromobenzenesulfonyl)butanoic acid.
Reduction: Formation of butan-2-ol.
Substitution: Formation of 3-(4-Aminobenzenesulfonyl)butan-2-ol or 3-(4-Thiobenzenesulfonyl)butan-2-ol.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzenesulfonyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobenzenesulfonyl)butan-2-ol involves its interaction with various molecular targets The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the compound The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol.
Butan-2-ol: A simpler secondary alcohol without the sulfonyl group.
3-(4-Aminobenzenesulfonyl)butan-2-ol: A derivative with an amino group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C10H13BrO3S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C10H13BrO3S/c1-7(12)8(2)15(13,14)10-5-3-9(11)4-6-10/h3-8,12H,1-2H3 |
Clave InChI |
VFRJMNUBPPJTLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)S(=O)(=O)C1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



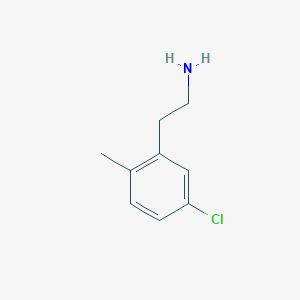
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
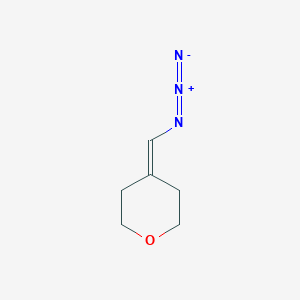
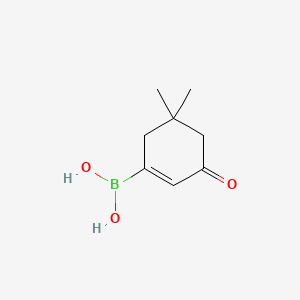
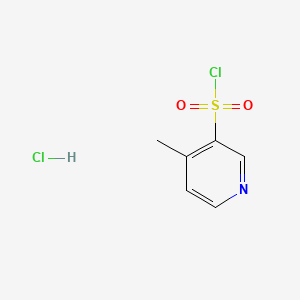
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
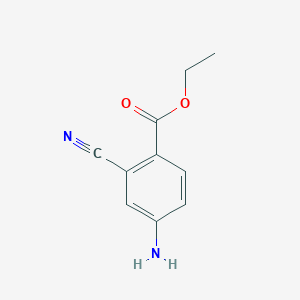
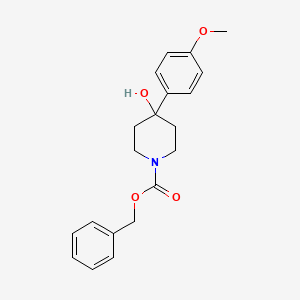
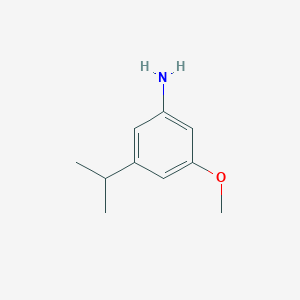
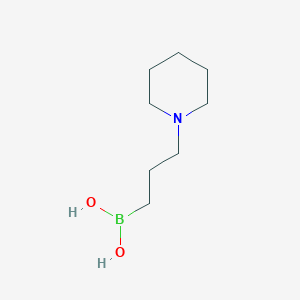
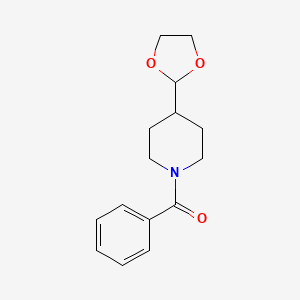
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
